6-(azepan-1-ylmethyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Description

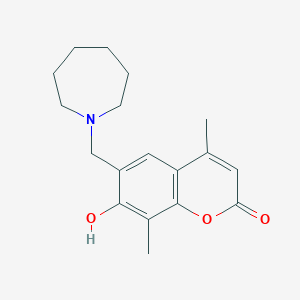

6-(Azepan-1-ylmethyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a hydroxy group at position 7, methyl groups at positions 4 and 8, and an azepan-1-ylmethyl moiety at position 5.

Properties

Molecular Formula |

C18H23NO3 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

6-(azepan-1-ylmethyl)-7-hydroxy-4,8-dimethylchromen-2-one |

InChI |

InChI=1S/C18H23NO3/c1-12-9-16(20)22-18-13(2)17(21)14(10-15(12)18)11-19-7-5-3-4-6-8-19/h9-10,21H,3-8,11H2,1-2H3 |

InChI Key |

HZNWHSUSPBVSLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-ylmethyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves the condensation of 3-hydroxyflavone and 4-(azepan-1-ylmethyl)benzaldehyde, followed by cyclization and oxidation reactions. The detailed steps are as follows:

Condensation: Dissolve 3-hydroxyflavone and 4-(azepan-1-ylmethyl)benzaldehyde in chloroform and add sodium hydride. Stir the mixture at room temperature for 24 hours.

Acetylation: Add acetic anhydride to the mixture and stir for an additional 24 hours.

Filtration: Add methanol to the mixture and filter the resulting solid. Wash the solid with methanol and dry it under vacuum.

Cyclization: Dissolve the solid in hydrochloric acid and heat the mixture to reflux for 2 hours.

Neutralization: Cool the mixture and add sodium hydroxide to adjust the pH to 9-10. Extract the mixture with chloroform and wash the organic layer with water.

Purification: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure. Purify the resulting solid by column chromatography using a mixture of chloroform and methanol as the eluent.

Oxidation: Cyclize the purified solid by heating it in a mixture of acetic acid and acetic anhydride. Oxidize the resulting product using a mixture of sodium chlorite and acetic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-ylmethyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium chlorite and acetic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(azepan-1-ylmethyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It may have therapeutic potential due to its biological activity, although specific applications are still under investigation.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(azepan-1-ylmethyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : Chloro and bromo substituents (e.g., XLogP3 = 2.5 in ) enhance lipophilicity, whereas the azepane group may balance hydrophilicity due to its nitrogen lone pairs.

- Bioactivity : The unsubstituted core (7-hydroxy-4,8-dimethyl-2H-chromen-2-one) exhibits potent antiadipogenic effects, suggesting that bulky substituents like azepan-1-ylmethyl might modulate activity by steric hindrance or altered receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.